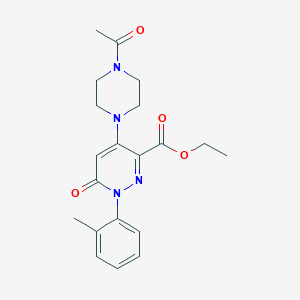

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by three key substituents:

- Position 1: An o-tolyl (2-methylphenyl) group, which imparts steric and electronic effects due to the methyl substitution at the ortho position.

- Position 3: An ethyl ester group, contributing to solubility and reactivity.

- Position 4: A 4-acetylpiperazinyl moiety, a nitrogen-rich heterocycle known to enhance bioavailability and modulate receptor interactions .

This compound’s structural complexity positions it as a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where piperazine derivatives exhibit affinity.

Properties

IUPAC Name |

ethyl 4-(4-acetylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-4-28-20(27)19-17(23-11-9-22(10-12-23)15(3)25)13-18(26)24(21-19)16-8-6-5-7-14(16)2/h5-8,13H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJXDCDVZAUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., CF₃, F) improve metabolic stability but may reduce solubility.

- Hydroxyl groups (e.g., 12d) increase melting points via intermolecular hydrogen bonding .

Substitution at Position 3 (Ester vs. Other Functional Groups)

The ethyl ester at position 3 is a common feature in pyridazine derivatives. However, sulfonate esters (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)) exhibit distinct properties:

- Ester Group (Target Compound) : Enhances lipophilicity, favoring membrane permeability.

- Sulfonate Group (7a) : Increases water solubility and ionic character, suitable for aqueous formulations .

Substitution at Position 4 (Acetylpiperazine vs. Other Moieties)

The 4-acetylpiperazinyl group differentiates the target compound from analogs with simpler substituents:

- This moiety is prevalent in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

- Amino/Cyano Groups: In compounds like 21 (Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno-pyridazine-1-carboxylate), primary amines or nitriles at position 4 reduce steric bulk but may limit receptor interactions .

Biological Activity

Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922120-63-6) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.4 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₄ |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 922120-63-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in developing new antimicrobial agents.

Anticancer Potential

Research has also explored the anticancer properties of similar compounds. A study highlighted that piperazine derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapy.

Neuropharmacological Effects

Piperazine compounds are known to influence the central nervous system. This compound may exhibit anxiolytic and antidepressant effects due to its interaction with neurotransmitter systems . Studies on related compounds have shown modulation of serotonin and dopamine receptors, which are critical in mood regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In a preclinical study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.